N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups, making it a molecule of significant interest in multiple scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic synthesis. A common approach includes the following steps:
Formation of 1-methyl-1H-pyrazole: Starting with a suitable pyrazole precursor, methylation is achieved using methyl iodide in the presence of a base.
Oxadiazole Ring Formation: The incorporation of the oxadiazole ring can be done via cyclization reactions involving appropriate acylhydrazines and carboxylic acids under dehydrating conditions.
Coupling with Benzodioxine: The final coupling step involves the reaction of the oxadiazole intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using peptide coupling reagents such as EDCI and HOBt in an organic solvent.
Industrial Production Methods: For industrial scale, the process may be optimized for better yield and purity. Flow chemistry techniques can be employed to streamline the synthesis, and various catalysts or continuous reaction setups can enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidative cleavage or modification at various functional groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Selective reduction can be achieved at specific sites, potentially using agents like sodium borohydride or hydrogenation catalysts.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and the reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, palladium on carbon (for hydrogenation).
Substitution Reactions: Can involve halogens, organometallics, or other nucleophiles/electrophiles in suitable solvents like DMF or DMSO.
Major Products:
Oxidative cleavage products often include smaller fragments or oxidized derivatives.
Reduction typically yields partially hydrogenated intermediates or fully reduced compounds.
Substitution reactions can result in various substituted analogs depending on the starting reagents.
Scientific Research Applications
Chemistry:
Utilized as a building block for synthesizing more complex molecules.
Investigated for its reactivity and stability under various conditions.
Biology:
Studied for potential bioactivity due to its structural components which are often found in biologically active molecules.
Medicine:
Industry:
Can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects is largely dependent on the context in which it is used. In biological systems, it could interact with specific molecular targets such as enzymes, altering their activity. In materials science, its structural properties could influence the characteristics of the materials it is incorporated into.
Comparison with Similar Compounds
1-methyl-1H-pyrazol-4-yl derivatives
1,2,4-oxadiazole analogs
Benzodioxine compounds
Comparison: N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide stands out due to its unique combination of functional groups, which may impart distinct physical and chemical properties compared to its analogs
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-21-8-10(6-18-21)15-19-14(25-20-15)7-17-16(22)13-9-23-11-4-2-3-5-12(11)24-13/h2-6,8,13H,7,9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEJLEFVVJVMRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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